4-(3-Amino-4-chloro-1H-pyrazol-1-YL)butan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Amino-4-chloro-1H-pyrazol-1-YL)butan-2-OL is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-4-chloro-1H-pyrazol-1-YL)butan-2-OL typically involves the reaction of 3-amino-4-chloropyrazole with butan-2-ol under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-4-chloro-1H-pyrazol-1-YL)butan-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-(3-Amino-4-chloro-1H-pyrazol-1-YL)butan-2-OL has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(3-Amino-4-chloro-1H-pyrazol-1-YL)butan-2-OL involves its interaction with specific molecular targets. The amino and chloro substituents on the pyrazole ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-chloropyrazole: Similar in structure but lacks the butan-2-ol moiety.
4-(3-Amino-1H-pyrazol-1-YL)butan-2-OL: Similar but without the chlorine atom.
4-(3-Amino-4-bromo-1H-pyrazol-1-YL)butan-2-OL: Similar but with a bromine atom instead of chlorine.
Uniqueness
4-(3-Amino-4-chloro-1H-pyrazol-1-YL)butan-2-OL is unique due to the presence of both amino and chloro substituents on the pyrazole ring, which can significantly influence its reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H12ClN3O |
---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
4-(3-amino-4-chloropyrazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C7H12ClN3O/c1-5(12)2-3-11-4-6(8)7(9)10-11/h4-5,12H,2-3H2,1H3,(H2,9,10) |
InChI Key |
QESTUOMVYNGKEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=C(C(=N1)N)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.